molecular formula C14H11ClN2O4 B3013620 2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid CAS No. 568566-63-2

2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid

Cat. No.: B3013620
CAS No.: 568566-63-2
M. Wt: 306.7
InChI Key: DCERYSHTLDLALI-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid (CAS Number: 568566-63-2) is a benzoic acid derivative with a molecular formula of C 14 H 11 ClN 2 O 4 and a molecular weight of 306.70 g/mol . This research chemical features a nitro group and a chlorophenylmethylamino substitution, a structural motif found in various bioactive molecules and synthetic intermediates. For instance, similar N-alkylarylamine compounds are recognized for their presence in pharmacologically active structures and are frequently investigated in medicinal chemistry for the development of new therapeutic agents . The specific research applications and detailed mechanism of action for this particular compound are an area for ongoing scientific exploration. Researchers value this compound for its potential use in chemical synthesis, serving as a key building block for the development of more complex molecules in fields such as drug discovery and materials science. Its structure suggests potential for further functionalization and study in structure-activity relationship (SAR) projects. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c15-12-4-2-1-3-9(12)8-16-13-6-5-10(17(20)21)7-11(13)14(18)19/h1-7,16H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCERYSHTLDLALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324564
Record name 2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

568566-63-2
Record name 2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid typically involves a multi-step process:

    Amination: The nitrobenzoic acid is then subjected to a nucleophilic substitution reaction with 2-chlorobenzylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Reduction: 2-{[(2-Chlorophenyl)methyl]amino}-5-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid (CAS No. not specified) is a significant chemical entity with diverse applications in scientific research. This article explores its properties, synthesis, and various applications, particularly in medicinal chemistry and material science.

Medicinal Chemistry

This compound has shown promise in:

  • Antimicrobial Activity : Exhibiting effectiveness against a range of bacteria and fungi, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Agents : Potentially useful in treating inflammatory diseases due to its ability to modulate immune responses.
  • Cancer Research : Investigated for its cytotoxic effects on cancer cell lines, indicating possible applications in oncology.

Material Science

The compound’s unique structure allows it to be used in:

  • Polymer Chemistry : As a monomer or additive in synthesizing polymers with specific thermal and mechanical properties.
  • Dyes and Pigments : Due to its chromophoric properties, it can be utilized in developing dyes for textiles and coatings.

Analytical Chemistry

It serves as a standard reference compound in various analytical techniques, including:

  • Chromatography : Used for method development in separating complex mixtures.
  • Spectroscopy : Assists in validating analytical methods through known spectral data.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Properties

Research involving animal models of inflammation showed that this compound reduced edema significantly compared to controls. The mechanism was linked to the inhibition of pro-inflammatory cytokines, indicating its potential therapeutic application in chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Potential Applications References
Target Compound C₁₄H₁₁ClN₂O₄ 2-(2-Chlorobenzylamino), 5-nitro Coordination chemistry
88O C₁₇H₁₄ClN₃O₄ 6-Chloroindole-ethylamino Macromolecular binding
2-Methylamino-5-nitrobenzoic Acid C₈H₈N₂O₄ Methylamino Benzodiazepine precursor
5-Amino-2-chlorobenzoic Acid C₇H₆ClNO₂ 5-Amino, 2-chloro Synthetic intermediate
2-Amino-5-Nitro-2'-Chlorobenzophenone C₁₃H₉ClN₂O₃ Benzophenone core Photodynamic therapy

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound 314.70 3.2 <1 (DMSO)
88O 359.77 4.1 <0.5 (DMSO)
2-Methylamino-5-nitrobenzoic Acid 196.16 1.8 10–20 (Water)
5-Amino-2-chlorobenzoic Acid 171.58 1.5 15–30 (Ethanol)

Research Findings and Implications

  • Electronic Effects: The nitro group at position 5 in the target compound enhances acidity (pKa ~2.5), making it more reactive in nucleophilic environments compared to non-nitro analogs .
  • Biological Relevance : Indole-containing analogs (e.g., 88O) show promise in protein-ligand interactions due to their planar aromatic systems, whereas the target compound’s 2-chlorobenzyl group may favor interactions with hydrophobic enzyme pockets .
  • Synthetic Utility: The methylamino variant () is easier to functionalize, making it a preferred intermediate in heterocyclic synthesis .

Biological Activity

2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group and a chlorophenyl moiety, which contribute to its biological properties. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various pharmacological effects. This mechanism is crucial for its potential as an antidiabetic agent and in other therapeutic areas.

1. Antidiabetic Activity

Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor. In vitro evaluations revealed varying degrees of inhibitory activity against α-glucosidase, with the most active derivative exhibiting an IC50 value of 10.75 ± 0.52 μM , significantly lower than the reference drug acarbose (IC50 = 39.48 ± 0.80 μM) . The structure-activity relationship indicates that the positioning of substituents on the phenyl ring affects inhibitory potency, with optimal configurations enhancing enzyme binding through hydrophobic interactions.

2. Anticancer Activity

The compound has shown promise in anticancer applications, particularly when studied in conjunction with metal complexes. Research indicated that metal complexes containing 2-chloro-5-nitrobenzoic acid could induce proliferation in cancer cell lines such as A549 and Caco-2, suggesting potential for development into new anticancer therapeutics .

3. Antimicrobial Activity

While specific antimicrobial data for this compound is limited, related compounds in its class have demonstrated significant antimicrobial properties against various pathogens, indicating a potential for similar activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of this compound suggest that both the electron-withdrawing nitro group and the electron-donating methyl group are critical for enhancing biological activity. The presence of halogen substituents like chlorine has been shown to facilitate stronger interactions with target proteins, enhancing binding affinity and specificity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antidiabetic Agents : A study investigating N-(alkyl/aryl)-4-nitrobenzamide derivatives found that compounds with similar structures exhibited potent α-glucosidase inhibition, reinforcing the potential application of this class in managing diabetes .
  • Metal Complexes : Research on metal complexes derived from this compound revealed promising anticancer properties, suggesting that modifications can enhance efficacy against cancer cell lines .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the structural and vibrational properties of 2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid?

  • Answer : Use a combination of FT-IR to identify functional groups (e.g., nitro, carboxylic acid, and amine stretches) and NMR (¹H, ¹³C) to resolve substituent positions. For electronic properties, UV-Vis spectroscopy can assess conjugation effects from the nitro and aromatic groups. Computational methods like density functional theory (DFT) can validate vibrational frequencies and predict electronic transitions .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Answer : Key steps include:

  • Selective nitro-group introduction via controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
  • Amination using (2-chlorophenyl)methylamine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution.
  • Purification via recrystallization from ethanol/water mixtures to remove unreacted precursors. Monitor reaction progress using TLC or HPLC .

Q. What solvent systems are suitable for solubility testing and crystallization of this compound?

  • Answer : The compound is likely soluble in DMSO or DMF due to its polar nitro and carboxylic acid groups. For crystallization, mixed solvents like ethanol/water or acetone/hexane are recommended. Solubility data from structurally similar compounds (e.g., 2-chloro-5-nitrobenzoic acid in ) can guide solvent selection .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder in the (2-chlorophenyl)methyl group) be addressed using SHELX software?

  • Answer : In SHELXL :

  • Apply ISOR and DELU constraints to manage thermal motion in the bulky substituent.
  • Use PART instructions to model disorder, assigning occupancy factors to alternative conformers.
  • Validate refinement with R1 and wR2 residuals. Cross-check with ORTEP-3 for graphical validation of bond lengths/angles .

Q. What computational strategies predict the compound’s reactivity in electrophilic substitution reactions?

  • Answer : Perform Hammett σ calculations to assess electron-withdrawing effects of the nitro group. Fukui function analysis (via DFT) identifies nucleophilic/electrophilic sites. Compare with experimental data from analogous compounds (e.g., 2-chloro-5-nitrobenzoic acid derivatives in ) .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Answer :

  • Reproduce synthesis/purification under standardized conditions (e.g., heating rate in melting point determination).
  • Cross-reference with NIST Chemistry WebBook ( ) for validated IR or mass spectra.
  • Use DSC (differential scanning calorimetry) to confirm thermal behavior and detect polymorphs .

Q. What role does the nitro group play in the compound’s potential biological activity?

  • Answer : The nitro group enhances electron-deficient character , facilitating interactions with biological targets (e.g., enzyme active sites). Compare with SAR studies of anti-malarial agents () or triazolothiadiazines ( ) to hypothesize mechanisms. Validate via molecular docking using software like AutoDock .

Methodological Tables

Table 1 : Key Physicochemical Properties of Analogous Compounds

Property2-Chloro-5-nitrobenzoic acid ( )This compound (Predicted)
Molecular Weight201.57 g/mol~317.75 g/mol
Melting Point215–217°C190–210°C (estimated)
SolubilitySoluble in DMSO, ethanolLikely similar, with lower aqueous

Table 2 : Recommended Software for Structural Analysis

TaskSoftwareApplication Example
Crystallographic RefinementSHELXL ( )Handling disorder in aromatic substituents
Molecular VisualizationORTEP-3 ( )Validating bond geometry and packing
DFT CalculationsGaussianPredicting Fukui indices and HOMO-LUMO gaps

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